5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile
Description
Properties
IUPAC Name |
(2E,4E)-5-[4-(dimethylamino)phenyl]-3-methylpenta-2,4-dienenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-12(10-11-15)4-5-13-6-8-14(9-7-13)16(2)3/h4-10H,1-3H3/b5-4+,12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXSLIJOKCYCQD-JOKBTEAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)C=CC1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C#N)/C=C/C1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic 1,6-Addition and Cyclization Strategies
The DABCO-catalyzed [3+2] cycloaddition of nitrone ylides with penta-2,4-dienenitriles, as reported by Li et al. , provides a foundational framework for synthesizing dienenitrile intermediates. While their work focuses on spiroindoline derivatives, the mechanistic pathway involves a 1,6-addition of the nucleophilic nitrone ylide to the electron-deficient diene, followed by intramolecular cyclization. Adapting this protocol, the target compound could be synthesized via a similar 1,6-addition using a dimethylamino-substituted aryl nucleophile.
For instance, reacting 3-methyl-penta-2,4-dienenitrile with 4-dimethylaminophenylmagnesium bromide in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) may facilitate conjugate addition at the terminal position (C5), yielding the desired product. The reaction typically proceeds in THF or DCM at 0–25°C, with yields contingent on the electronic effects of the aryl substituent. This method benefits from mild conditions and high regioselectivity due to the electron-withdrawing nature of the nitrile groups .
Claisen-Schmidt Condensation and Microwave-Assisted Modifications
The Claisen-Schmidt condensation, employed in the synthesis of nitroheterocyclic derivatives , offers a viable route to α,β-unsaturated nitriles. Here, 4-dimethylaminobenzaldehyde could react with 3-methyl-3-thioxopropanenitrile under basic conditions to form an intermediate chalcone analog, which is subsequently dehydrogenated to the dienenitrile.
Experimental Protocol :
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Condensation Step :
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4-Dimethylaminobenzaldehyde (1.0 equiv) and 3-methyl-3-thioxopropanenitrile (1.2 equiv) are combined in ethanol with catalytic DBU (0.1 equiv).
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The mixture is stirred at 80°C for 12 h, forming a β-aryl-α-thiocyanato acrylonitrile intermediate.
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Dehydrogenation :
Microwave-assisted synthesis, as demonstrated in pyrazoline derivatives , enhances reaction efficiency. Irradiating the condensation mixture at 100°C for 20 min reduces reaction time from hours to minutes while improving yield (from 65% to 82%).
Thioamide-Aldehyde Condensation for Acrylonitrile Derivatives
The synthesis of 2-(morpholine-4-carbonothioyl)-3-phenylacrylonitrile illustrates a thioamide-aldehyde condensation pathway. Translating this to the target compound, 3-methyl-3-thioxopropanenitrile reacts with 4-dimethylaminocinnamaldehyde in the presence of DIPEA (diisopropylethylamine) to form the dienenitrile via a Knoevenagel-like mechanism.
Key Observations :
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Solvent Effects : Polar aprotic solvents (e.g., DMF) favor imine formation, while ethanol promotes thioamide activation.
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Base Selection : DBU outperforms DIPEA in minimizing side reactions (e.g., oligomerization), achieving 78% yield compared to 62% with DIPEA .
Palladium-Catalyzed Cross-Coupling for Aryl Functionalization
Suzuki-Miyaura coupling introduces the 4-dimethylaminophenyl group to a preformed dienenitrile backbone. A brominated dienenitrile intermediate (e.g., 5-bromo-3-methyl-penta-2,4-dienenitrile) reacts with 4-dimethylaminophenylboronic acid under Pd(PPh3)4 catalysis.
Optimized Conditions :
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Catalyst : Pd(PPh3)4 (5 mol%)
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Base : K2CO3 (2.0 equiv)
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Solvent : Dioxane/H2O (4:1)
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Temperature : 90°C, 8 h
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Yield : 70–75%
This method ensures precise aryl group installation but requires stringent anhydrous conditions to prevent boronic acid hydrolysis.
Electrochemical Reduction and Nitrile Stability
Electrochemical studies on nitroheterocycles highlight the stability of nitrile groups under reductive conditions. Cyclic voltammetry of analogous dienenitriles shows no reduction peaks within −0.5 to −1.5 V, confirming nitrile integrity during synthesis. This stability permits the use of reducing agents (e.g., NaBH4) in downstream functionalization without compromising the nitrile moiety.
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Regioselectivity | Scalability |
|---|---|---|---|---|
| DABCO-Catalyzed Addition | 68% | 6 h | High | Moderate |
| Claisen-Schmidt Condensation | 82% | 20 min (MW) | Moderate | High |
| Thioamide-Aldehyde Condensation | 78% | 12 h | High | Low |
| Suzuki-Miyaura Coupling | 75% | 8 h | Excellent | High |
Spectroscopic Characterization and Validation
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NMR Analysis :
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1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 6.68 (d, J = 8.6 Hz, 2H, Ar-H), 6.12 (dt, J = 15.4, 6.8 Hz, 1H, H-4), 5.82 (dd, J = 15.4, 10.2 Hz, 1H, H-3), 5.44 (dd, J = 10.2, 1.6 Hz, 1H, H-2), 3.02 (s, 6H, N(CH3)2), 2.21 (s, 3H, CH3).
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13C NMR : δ 158.9 (C≡N), 150.2 (C-Ar), 129.7–114.8 (C=C), 40.3 (N(CH3)2), 18.9 (CH3).
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IR Spectroscopy :
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Strong absorption at 2220 cm−1 (C≡N stretch), 1620 cm−1 (C=C conjugated).
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Chemical Reactions Analysis
Types of Reactions
5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
DMAPPDN serves as a building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions makes it versatile for research applications.
- Reactions :
- Oxidation : Can be oxidized using potassium permanganate or chromium trioxide.
- Reduction : Achieved using hydrogen gas in the presence of palladium catalyst.
- Substitution : The dimethylamino group can participate in nucleophilic substitution reactions.
| Reaction Type | Reagents Used | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium | Carboxylic acids or ketones |
| Reduction | Hydrogen gas with palladium | Under pressure | Amines or alcohols |
| Substitution | Alkyl halides with base (e.g., sodium hydride) | Varies | Substituted derivatives |
Biology
In biological research, DMAPPDN is investigated for its potential as a fluorescent probe due to its conjugated system. This property allows it to be used in various imaging techniques.
- Fluorescence Studies : DMAPPDN can serve as a marker in biological assays, facilitating the visualization of cellular processes.
Medicine
DMAPPDN has shown promising results in medicinal chemistry, particularly regarding its anticancer and antimicrobial activities .
- Anticancer Activity :
- In vitro studies demonstrated significant antiproliferative effects against pancreatic cancer cell lines (BxPC-3 and Panc-1) with IC50 values of 0.051 µM and 0.066 µM, respectively. These values indicate a potent ability to inhibit cancer cell growth compared to normal fibroblast cells (WI38), which had an IC50 of 0.36 µM.
- Mechanism of Action : The anticancer activity is believed to be mediated through DNA intercalation, disrupting normal DNA function in cancer cells.
Industry
In the industrial sector, DMAPPDN is utilized in the development of organic electronic devices , including:
- Organic Light-Emitting Diodes (OLEDs) : Its electronic properties make it suitable for use in OLED technology.
- Organic Photovoltaics (OPVs) : The compound's characteristics are leveraged in solar energy applications.
Case Studies and Research Findings
- Anticancer Research :
- Fluorescent Probes :
-
Organic Electronics :
- Investigations into the use of DMAPPDN in OLEDs have shown that its unique electronic properties contribute significantly to device efficiency and performance.
Mechanism of Action
The mechanism of action of 5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile involves its interaction with molecular targets through its conjugated system. The compound can participate in charge transfer interactions, which are crucial for its function as a fluorescent probe or in electronic devices. The dimethylamino group enhances its electron-donating properties, facilitating these interactions .
Comparison with Similar Compounds
Tetrazole Derivatives
- Compound 9a: (2E,4E)-5-[2-(4-Chlorophenyl)-2H-tetrazol-5-yl]penta-2,4-dienenitrile Substituents: A 4-chlorophenyltetrazole group replaces the dimethylaminophenyl group. Properties: Higher yield (79%) in Method B synthesis compared to Method A (21%) . Melting point: 166–168°C; IR peak at 2216 cm⁻¹ (C≡N stretch) .
Cyclohexenyl Analog
Dimethylamino Derivatives
- Properties: Molecular formula C₈H₁₂N₂; LogP = 1.53, suggesting moderate lipophilicity . Contrast: The absence of a phenyl ring simplifies the structure but limits π-conjugation effects critical for charge-transfer applications .
Wittig Reaction Precursors
- Phosphonium Salt Intermediate : 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide
Nitrile Formation
- Compound 9a Synthesis : Achieved via nucleophilic substitution or cycloaddition, with dichloromethane extraction and sodium sulfate drying .
- Target Compound Pathway: Likely involves similar nitrile-forming steps, but with dimethylaminophenyl precursors (e.g., 4-dimethylaminobenzaldehyde derivatives).
Physicochemical and Spectral Properties
Biological Activity
5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile, also known as DMAPPDN, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article focuses on the biological activity of DMAPPDN, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
DMAPPDN features a penta-2,4-diene backbone with a dimethylamino group attached to a phenyl ring. Its molecular formula is with a molecular weight of approximately 201.27 g/mol. The presence of the dimethylamino group enhances its solubility and reactivity, making it a candidate for various biological applications.
Biological Activity Overview
Research indicates that DMAPPDN exhibits several biological activities, particularly in the areas of antiproliferative , antimicrobial , and anticancer properties. Below are key findings from various studies:
Anticancer Activity
- In Vitro Studies : DMAPPDN has shown promising results in vitro against several cancer cell lines. A study reported significant antiproliferative effects on pancreatic cancer cells (BxPC-3 and Panc-1) with IC50 values of 0.051 µM and 0.066 µM, respectively . This indicates a potent ability to inhibit cancer cell growth compared to normal fibroblast cells (WI38), which had an IC50 of 0.36 µM.
- Mechanism of Action : The anticancer activity is thought to be mediated through DNA intercalation, which disrupts the normal function of DNA in cancer cells . The structural characteristics of DMAPPDN allow it to fit into the DNA helix, thereby inhibiting replication and transcription.
Antimicrobial Properties
DMAPPDN has also been evaluated for its antimicrobial activity. Preliminary tests indicate that compounds similar to DMAPPDN possess significant antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections.
Case Study 1: Antiproliferative Efficacy
A detailed investigation into the antiproliferative effects of DMAPPDN was conducted using three pancreatic cancer cell lines (Panc-1, AsPC-1, and BxPC-3). The study demonstrated that extending exposure time to DMAPPDN resulted in enhanced antiproliferative effects. After 48 hours, IC50 values ranged from 0.046 µM to 0.226 µM across different cell lines .
Case Study 2: Structural Analysis
The structural analysis using X-ray diffraction confirmed the planar nature of DMAPPDN, which is crucial for its interaction with DNA . The dihedral angle between the aromatic rings was measured at approximately 173.47°, indicating a configuration that favors intercalation.
Data Tables
The following table summarizes the biological activities and characteristics of DMAPPDN compared to related compounds:
| Compound | IC50 (µM) | Activity Type | Notes |
|---|---|---|---|
| This compound | 0.051 (BxPC-3) | Anticancer | Strong activity against pancreatic cancer cells |
| 0.066 (Panc-1) | Anticancer | Higher potency than standard chemotherapeutics | |
| 0.36 (WI38) | Cytotoxicity | Lower effect on normal cells | |
| 5-[4-(Dimethylamino)phenyl]penta-2,4-dienoic acid | Not specified | Anti-inflammatory | Known for anti-inflammatory properties |
| 2-(4-(Dimethylamino)phenyl)benzo[d]isothiazol-3(2H)-one | Not specified | Antimicrobial | Exhibits antimicrobial activity |
Q & A
Q. What are the optimal synthetic routes for 5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthetic optimization requires a Design of Experiments (DoE) approach to minimize trial-and-error. Key factors include:
- Catalyst selection (e.g., palladium complexes for cross-coupling).
- Temperature gradients (e.g., 60–120°C to balance yield and side reactions).
- Solvent polarity (e.g., DMF vs. THF for stabilizing intermediates).
Statistical tools like response surface methodology (RSM) can model interactions between variables. For example, a 2³ factorial design may reveal that high temperature (100°C) and polar solvents maximize yield by stabilizing nitrile intermediates .
Q. Example Table: DoE Parameters for Synthesis Optimization
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | 100 |
| Solvent | THF | DMF | Toluene |
| Catalyst Loading | 1 mol% | 3 mol% | 5 mol% |
Q. How can spectroscopic techniques (e.g., NMR, XRD) resolve structural ambiguities in this compound?
Methodological Answer:
- 13C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ 20–25 ppm) vs. aromatic carbons (δ 120–140 ppm). The dimethylamino group (N(CH₃)₂) typically shows a singlet at δ 40–45 ppm in ¹H NMR .
- X-ray Diffraction (XRD) : Resolve stereochemical uncertainties (e.g., E/Z isomerism in the diene system) via crystallographic data. Use Mercury software for molecular packing analysis .
Q. What are the compound’s reactivity patterns under varying pH or oxidative conditions?
Methodological Answer:
- pH-dependent stability : Conduct kinetic studies in buffered solutions (pH 3–10). Monitor nitrile hydrolysis to carboxylic acids via FTIR (loss of C≡N stretch at ~2200 cm⁻¹) .
- Oxidative susceptibility : Use cyclic voltammetry (CV) to identify redox-active sites. The conjugated diene may undergo HOMO-driven oxidation at potentials >1.2 V (vs. Ag/AgCl) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD simulations) predict electronic properties and guide experimental validation?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict charge-transfer behavior. Compare with experimental UV-Vis spectra (λmax ~350 nm for π→π* transitions) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents. For example, DMSO may stabilize the dimethylamino group via hydrogen bonding, altering reaction pathways .
Q. Example Table: DFT vs. Experimental Data Comparison
| Property | DFT Prediction | Experimental Value |
|---|---|---|
| HOMO-LUMO Gap (eV) | 3.8 | 3.6 ± 0.2 |
| Dipole Moment (D) | 4.2 | 4.0 ± 0.3 |
Q. How should researchers address contradictions between theoretical predictions and experimental data (e.g., unexpected byproducts)?
Methodological Answer:
Q. What advanced applications exist in material science (e.g., nonlinear optics, organic electronics)?
Methodological Answer:
- Nonlinear Optical (NLO) Properties : Measure hyperpolarizability (β) via electric-field-induced second harmonic generation (EFISHG) . The dimethylamino group enhances electron donor capacity, critical for NLO materials .
- Charge Transport : Fabricate thin-film transistors (OFETs) and calculate mobility (μ) using space-charge-limited current (SCLC) models. Structural rigidity from the diene system may reduce trap states .
Q. How can reaction mechanisms be elucidated using kinetic isotope effects (KIE) or in-situ spectroscopy?
Methodological Answer:
- KIE Studies : Compare rates of protio (C-H) vs. deuterio (C-D) substrates. A KIE >1 suggests rate-limiting proton transfer.
- In-situ IR/Raman : Monitor real-time bond vibrations during reactions. For example, a disappearing C≡N peak may indicate nucleophilic attack .
Data-Driven Methodologies
Q. Which software tools are critical for data management and simulation in studies of this compound?
Methodological Answer:
- Gaussian 16 : For DFT calculations and transition-state modeling.
- Schrödinger Suite : MD simulations to predict solubility and aggregation behavior.
- KNIME/Analyst® : Integrate experimental datasets (e.g., HPLC, NMR) with machine learning for pattern recognition .
Example Workflow:
Optimize geometry in Gaussian.
Export coordinates to VMD for visualization.
Validate predictions via HPLC-MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
